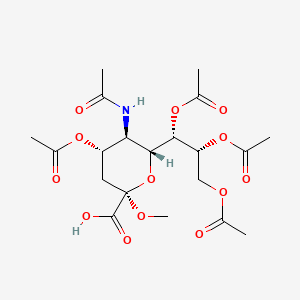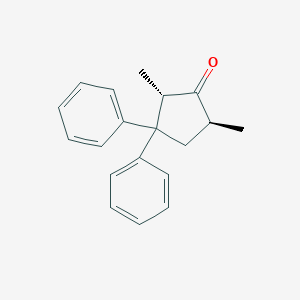
Tetradeca-1,13-diyne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetradeca-1,13-diyne is an organic compound with the molecular formula C14H22 It is a linear alkyne with two triple bonds located at the first and thirteenth positions of a fourteen-carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tetradeca-1,13-diyne can be synthesized through various methods. One common approach involves the coupling of terminal alkynes using palladium-catalyzed cross-coupling reactions. The reaction typically requires a palladium catalyst, a base, and a suitable solvent. The reaction conditions often include elevated temperatures and inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: Tetradeca-1,13-diyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate or ozone.
Reduction: Hydrogenation of this compound can yield alkanes or alkenes, depending on the reaction conditions and catalysts used.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the carbon chain.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), ozone (O3)
Reduction: Hydrogen gas (H2) with palladium or platinum catalysts
Substitution: Nucleophiles such as halides, amines, or thiols
Major Products Formed:
Oxidation: Diketones, carboxylic acids
Reduction: Alkanes, alkenes
Substitution: Substituted alkynes
Applications De Recherche Scientifique
Tetradeca-1,13-diyne has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: this compound derivatives have shown potential as therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry: The compound is utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mécanisme D'action
The mechanism of action of tetradeca-1,13-diyne involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, its ability to form reactive intermediates can result in the modification of biomolecules, affecting cellular processes.
Comparaison Avec Des Composés Similaires
Tetradeca-1,13-diene: A similar compound with double bonds instead of triple bonds.
Hexadeca-1,15-diyne: A longer carbon chain with triple bonds at the first and fifteenth positions.
Octadeca-1,17-diyne: An even longer carbon chain with triple bonds at the first and seventeenth positions.
Comparison: Tetradeca-1,13-diyne is unique due to its specific carbon chain length and the position of its triple bonds. Compared to tetradeca-1,13-diene, the presence of triple bonds in this compound results in different reactivity and chemical properties. The longer-chain analogs, hexadeca-1,15-diyne and octadeca-1,17-diyne, have similar reactivity but differ in physical properties such as boiling points and solubility.
Propriétés
Numéro CAS |
38628-40-9 |
|---|---|
Formule moléculaire |
C14H22 |
Poids moléculaire |
190.32 g/mol |
Nom IUPAC |
tetradeca-1,13-diyne |
InChI |
InChI=1S/C14H22/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h1-2H,5-14H2 |
Clé InChI |
ZAXCQRPZBARWEK-UHFFFAOYSA-N |
SMILES canonique |
C#CCCCCCCCCCCC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


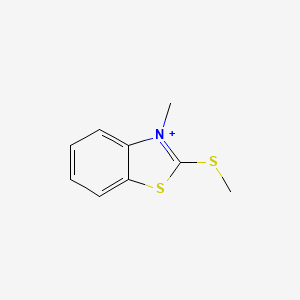

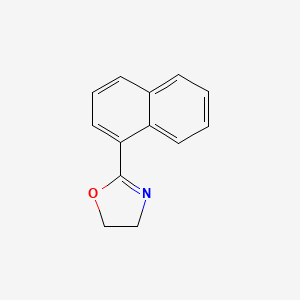
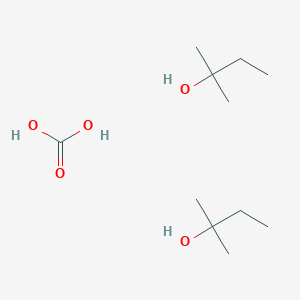
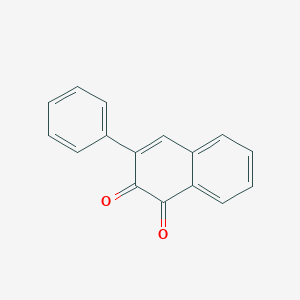
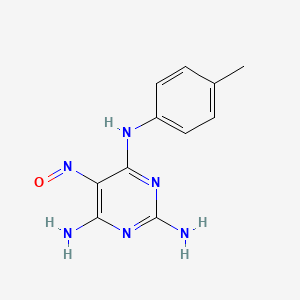
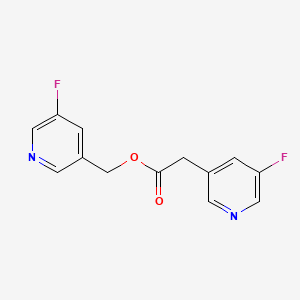
![1,1,8-Trimethyl-4-methylidenedodecahydro-4a,7-methanocyclopenta[b]heptalene-2,5,8,11,11a,12(1h)-hexol](/img/structure/B14664146.png)
![Lithium, [(phenylsulfinyl)methyl]-](/img/structure/B14664148.png)
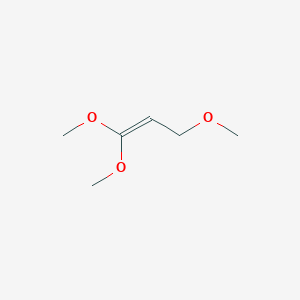
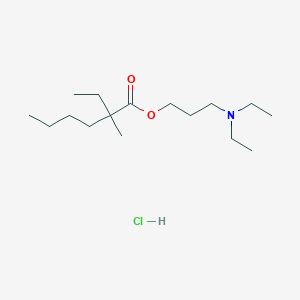
![7-Azadispiro[5.1.5~8~.2~6~]pentadecane](/img/structure/B14664169.png)
